4-Methoxy-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine
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Overview
Description
“4-Methoxy-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine” is a chemical compound . It is used in the synthesis of various polymers . The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles (PSNS) decreases the HOMO and LUMO energy levels of PSNS .
Scientific Research Applications
Synthesis and Structure-Activity Relationships
A study by Venkatesan et al. (2004) elaborated on the synthesis and structure-activity relationships of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates, including piperidine derivatives, as inhibitors for tumor necrosis factor-α (TACE) and matrix metalloproteinase (MMP). This research highlights the compound's role in developing selective TACE inhibitors over MMPs, demonstrating its utility in therapeutic interventions against inflammation and possibly cancer. The enhanced cellular activity was achieved by incorporating a butynyloxy substituent in the piperidine series, indicating the compound's potential for modification and enhancement of biological activity (Venkatesan et al., 2004).
Chemical Modification and Biological Activities
Golub and Becker (2015) investigated the effects of N-acyl and N-sulfonyl groups on the anodic methoxylation of piperidine derivatives, revealing the chemical behavior of these compounds under various conditions and highlighting their potential for further chemical modification and application in synthesis and drug development (Golub & Becker, 2015).
Photophysical Properties and Dye Applications
Research by Kelley et al. (2001) on the syntheses and photophysical properties of some 4-arylpyridinium salts, many methoxy substituted, prepared by an efficient method, including direct aromatization of 4-aryl-4-piperidinols, showcases the application of such compounds in developing efficient dyes lasing in specific wavelength ranges. This study underscores the versatility of methoxy-substituted piperidine derivatives in material science, particularly in creating substances with desirable fluorescent properties for potential use in laser technologies (Kelley et al., 2001).
Crystal Structure and Computational Analysis
Kumara et al. (2017) conducted crystal structure studies, Hirshfeld surface analysis, and DFT calculations on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives. The research provides insights into the molecular structure, intermolecular interactions, and electronic properties of such compounds, contributing to a better understanding of their chemical behavior and potential applications in material science and drug design (Kumara et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of polymers and in Suzuki–Miyaura coupling reactions , suggesting potential applications in material science and organic chemistry.
Mode of Action
The presence of the trifluoromethoxy group in its structure suggests that it might interact with its targets through electron withdrawing effects . This can influence the HOMO and LUMO energy levels of the compound, potentially affecting its reactivity .
Biochemical Pathways
Its potential use in suzuki–miyaura coupling reactions suggests that it might play a role in carbon-carbon bond formation .
Result of Action
Its potential use in the synthesis of polymers suggests that it might contribute to the formation of materials with specific optical properties .
Properties
IUPAC Name |
4-methoxy-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO4S/c1-20-10-6-8-17(9-7-10)22(18,19)12-4-2-11(3-5-12)21-13(14,15)16/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZAXCKKENENAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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